Cas no 16168-93-7 (4-Acetyl-1H-pyrrole-2-carboxylic acid)
4-Acetyl-1H-pyrrole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Acetyl-1H-pyrrole-2-carboxylic acid
- 4-acetyl-2-pyrrolecarboxylic acid
- 4-Acetyl-pyrrol-2-carbonsaeure
- 4-Acetylpyrrolcarboxylsaeure
- 4-acetylpyrrole-2-carboxylic acid
- acetylpyrrolecarboxylicacid
- Pyrrole-2-carboxylicacid, 4-acetyl- (8CI)
- SCHEMBL8284047
- Z104510032
- FT-0679954
- 10R-0227
- AKOS001160167
- DTXSID90377571
- A883067
- MFCD02571849
- CS-0308996
- 4-Acetyl-1H-pyrrole-2-carboxylic acid, AldrichCPR
- EN300-14779
- J-514280
- CL2818
- 1H-Pyrrole-2-carboxylic acid, 4-acetyl-
- 16168-93-7
- SB62454
- 4-ACETYL-1H-PYRROLE-2-CARBOXYLICACID
- DTXCID00328599
- 854-696-3
-
- MDL: MFCD02571849
- Inchi: 1S/C7H7NO3/c1-4(9)5-2-6(7(10)11)8-3-5/h2-3,8H,1H3,(H,10,11)
- InChI Key: VVIPTQFODJDSQU-UHFFFAOYSA-N
- SMILES: O=C(C)C1=CNC(C(=O)O)=C1
Computed Properties
- Exact Mass: 153.04300
- Monoisotopic Mass: 152.034768
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 73
- XLogP3: 0.3
Experimental Properties
- Density: 1.369
- Melting Point: 229-232°C
- Boiling Point: 420.1 °C at 760 mmHg
- Flash Point: 207.9 °C
- PSA: 70.16000
- LogP: 0.91550
4-Acetyl-1H-pyrrole-2-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Acetyl-1H-pyrrole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM197565-5g |
4-Acetyl-1H-pyrrole-2-carboxylic acid |
16168-93-7 | 97% | 5g |
$351 | 2021-08-05 | |
| Chemenu | CM197565-10g |
4-Acetyl-1H-pyrrole-2-carboxylic acid |
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$667 | 2021-08-05 | |
| Chemenu | CM197565-25g |
4-Acetyl-1H-pyrrole-2-carboxylic acid |
16168-93-7 | 97% | 25g |
$1401 | 2021-08-05 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A181870-1g |
4-Acetyl-1H-pyrrole-2-carboxylic acid |
16168-93-7 | 95% | 1g |
¥1299.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A181870-5g |
4-Acetyl-1H-pyrrole-2-carboxylic acid |
16168-93-7 | 95% | 5g |
¥2743.90 | 2023-09-04 | |
| Fluorochem | 012734-1g |
4-Acetyl-1H-pyrrole-2-carboxylic acid |
16168-93-7 | 97% | 1g |
£123.00 | 2022-03-01 | |
| Fluorochem | 012734-5g |
4-Acetyl-1H-pyrrole-2-carboxylic acid |
16168-93-7 | 97% | 5g |
£367.00 | 2022-03-01 | |
| Fluorochem | 012734-25g |
4-Acetyl-1H-pyrrole-2-carboxylic acid |
16168-93-7 | 97% | 25g |
£1101.00 | 2022-03-01 | |
| Alichem | A109007538-5g |
4-Acetyl-1H-pyrrole-2-carboxylic acid |
16168-93-7 | 97% | 5g |
361.62 USD | 2021-06-01 | |
| TRC | A179168-25mg |
4-Acetyl-1h-pyrrole-2-carboxylic acid |
16168-93-7 | 25mg |
$ 64.00 | 2023-04-19 |
4-Acetyl-1H-pyrrole-2-carboxylic acid Suppliers
4-Acetyl-1H-pyrrole-2-carboxylic acid Related Literature
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Additional information on 4-Acetyl-1H-pyrrole-2-carboxylic acid
Latest Research Insights on 4-Acetyl-1H-pyrrole-2-carboxylic acid (CAS: 16168-93-7) in Chemical Biology and Pharmaceutical Applications
4-Acetyl-1H-pyrrole-2-carboxylic acid (CAS: 16168-93-7) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its pyrrole ring substituted with acetyl and carboxylic acid functional groups, serves as a key intermediate in the synthesis of bioactive molecules and potential drug candidates. Recent studies have explored its role in modulating enzymatic activity, its utility in multicomponent reactions, and its potential as a scaffold for novel therapeutics targeting various diseases.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 4-Acetyl-1H-pyrrole-2-carboxylic acid as a building block for the development of kinase inhibitors. The researchers employed structure-activity relationship (SAR) analysis to optimize the compound's interactions with ATP-binding sites in target kinases, demonstrating its potential in oncology applications. The study highlighted the compound's ability to form hydrogen bonds with key amino acid residues, enhancing selectivity and reducing off-target effects.
In the field of antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives of 4-Acetyl-1H-pyrrole-2-carboxylic acid exhibited promising activity against drug-resistant bacterial strains. The researchers utilized computational docking studies followed by in vitro assays to identify structural modifications that improved antibacterial potency while maintaining low cytotoxicity. These findings suggest the compound's potential as a scaffold for next-generation antibiotics.
Recent advances in synthetic methodology have also expanded the utility of 16168-93-7. A 2024 publication in Organic Letters described a novel one-pot synthesis approach that significantly improved the yield and purity of 4-Acetyl-1H-pyrrole-2-carboxylic acid derivatives. The method employed microwave-assisted chemistry, reducing reaction times from hours to minutes while maintaining excellent regioselectivity. This technological advancement has important implications for scaling up production of pharmacologically relevant derivatives.
From a mechanistic perspective, studies have elucidated the compound's role in various biochemical pathways. Research published in ACS Chemical Biology (2023) demonstrated that 4-Acetyl-1H-pyrrole-2-carboxylic acid derivatives can modulate inflammatory responses by interfering with NF-κB signaling. The study provided structural insights into how specific substitutions on the pyrrole ring affect binding affinity to target proteins, offering a roadmap for rational drug design.
Looking forward, the unique chemical properties of 4-Acetyl-1H-pyrrole-2-carboxylic acid continue to inspire innovative applications. Current research directions include its incorporation into metal-organic frameworks for drug delivery systems, exploration as a fluorescent probe for cellular imaging, and investigation of its potential in neurodegenerative disease therapeutics. The compound's versatility and the growing body of research supporting its pharmacological relevance suggest it will remain an important focus of chemical biology and pharmaceutical research in the coming years.
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